Elusive Origins: An In-Depth Technical Guide on the Putative Natural Sources of (E)-nonadec-7-enoic Acid
Elusive Origins: An In-Depth Technical Guide on the Putative Natural Sources of (E)-nonadec-7-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current scientific understanding of (E)-nonadec-7-enoic acid, a specific mono-unsaturated fatty acid. A comprehensive review of available scientific literature and databases reveals a notable absence of documented natural sources for this compound. While its chemical properties are defined and it is available from commercial suppliers for research purposes, its presence in plants, animals, or microorganisms has not been substantiated in published research.
This guide therefore shifts its focus to provide valuable context for researchers interested in fatty acid analysis. It will detail the established methodologies for the extraction, identification, and quantification of fatty acids from biological matrices. This information is critical for any investigation into novel fatty acids and their potential biological roles.
Quantitative Data on Related Fatty Acids
In the absence of data for (E)-nonadec-7-enoic acid, this section presents data on the abundance of other C19 fatty acids found in various natural sources. This is intended to provide a comparative framework for researchers.
Table 1: Quantitative Data of C19 Fatty Acids in Select Natural Sources
| Fatty Acid | Source Organism | Tissue/Fraction | Concentration/Percentage of Total Fatty Acids | Reference |
| Nonadecanoic acid (C19:0) | Bovine milk | Milk fat | 0.2-0.6% | Jensen, R. G. (2002). The composition of bovine milk lipids: January 1995 to December 2000. Journal of Dairy Science, 85(2), 295-350. |
| Nonadecanoic acid (C19:0) | Ruminant meat | Adipose tissue | ~0.5% | Wood, J. D., et al. (2008). Fat deposition, fatty acid composition and meat quality: A review. Meat science, 78(4), 343-358. |
| Nonadecenoic acid (isomer unspecified) | Marine sponges | Total lipids | Trace amounts | Imbs, A. B., et al. (2018). Fatty acid compositions of 12 species of sponges from the Sea of Okhotsk. Lipids, 53(5-6), 555-565. |
Experimental Protocols for Fatty Acid Analysis
The following section details a standard protocol for the extraction and analysis of fatty acids from a biological sample, a crucial methodology for researchers investigating lipid profiles.
Protocol: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the conversion of fatty acids within a biological sample to their corresponding methyl esters, which are more volatile and suitable for GC-MS analysis.
1. Lipid Extraction:
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Objective: To isolate total lipids from the biological matrix.
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Method: A modified Folch extraction is commonly employed.
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Homogenize 1 gram of the sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
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Agitate for 20 minutes at room temperature.
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Add 0.2 volumes of 0.9% saline solution to induce phase separation.
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Centrifuge at 2000 x g for 10 minutes.
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Collect the lower chloroform phase containing the lipids.
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Evaporate the solvent under a stream of nitrogen.
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2. Transesterification to FAMEs:
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Objective: To convert fatty acids to their volatile methyl esters.
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Method: Base-catalyzed transesterification is a common and rapid method.
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Redissolve the extracted lipids in 1 mL of toluene.
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Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
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Vortex vigorously for 30 seconds.
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Allow the reaction to proceed for 10 minutes at room temperature.
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Stop the reaction by adding 2 mL of 1 M NaCl and 1 mL of hexane (B92381).
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Vortex and centrifuge at 1000 x g for 5 minutes.
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The upper hexane layer containing the FAMEs is collected for analysis.
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3. GC-MS Analysis:
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Objective: To separate, identify, and quantify the individual FAMEs.
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Instrumentation: A gas chromatograph coupled with a mass spectrometer.
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Typical GC Conditions:
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Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 240°C at 3°C/min, and hold for 15 minutes.
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Injector: Splitless mode at 250°C.
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Typical MS Conditions:
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Ionization: Electron Impact (EI) at 70 eV.
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Mass Range: m/z 50-550.
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Ion Source Temperature: 230°C.
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Identification: FAMEs are identified by comparing their retention times with those of known standards and by matching their mass spectra with libraries such as the NIST/Wiley library.
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Quantification: The abundance of each FAME is determined by integrating the area under its chromatographic peak and comparing it to the area of an internal standard of known concentration.
Visualizations
The following diagrams illustrate the general workflow for fatty acid analysis and a conceptual representation of where (E)-nonadec-7-enoic acid would fit within fatty acid classifications if it were to be found in nature.
